(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(naphthalen-1-yl)methanone
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Overview
Description
(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(naphthalen-1-yl)methanone is a complex organic compound that features a thiazepane ring, a naphthalene moiety, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(naphthalen-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, followed by the introduction of the naphthalene moiety and the dimethylamino group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(naphthalen-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(naphthalen-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
The compound’s structural features make it a candidate for biological studies, particularly in the investigation of enzyme interactions and receptor binding. It can serve as a probe to understand the mechanisms of biological processes at the molecular level.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity or receptor binding is beneficial.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties can be harnessed to create polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: A chalcone derivative with similar structural features.
3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one: A related compound with a different functional group arrangement.
Uniqueness
(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(naphthalen-1-yl)methanone stands out due to its thiazepane ring, which imparts unique chemical and biological properties
Properties
IUPAC Name |
[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-20(2)13-16-14-23-12-6-11-21(16)19(22)18-10-5-8-15-7-3-4-9-17(15)18/h3-5,7-10,16H,6,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAMLUSFJIDSFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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